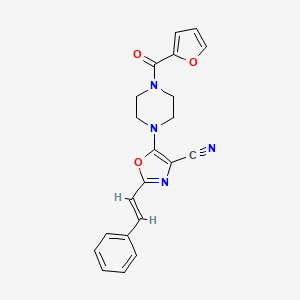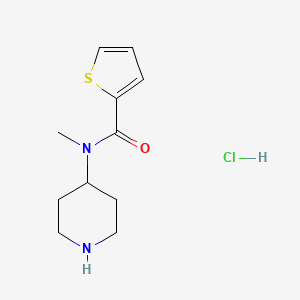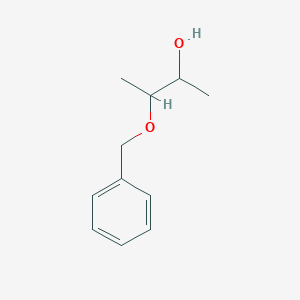
3-(Benzyloxy)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Benzyloxy)butan-2-ol" is a chemical entity that can be considered an intermediate in organic synthesis. It contains a benzyloxy group attached to a butan-2-ol backbone. This structure is relevant in the synthesis of various organic compounds, including pharmaceuticals and pesticides, due to its functional group that allows for further chemical modifications .
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, the synthesis of 1-benzyloxy-but-3-en-2-one involved nucleophilic substitution, deprotection, Grignard reaction, and oxidation, starting from 2-chloro-1,1-dimethoxy ethane, with an overall yield of 50.4% . Similarly, (S)-(+)-2-(N-benzylamino)butan-1-ol was synthesized from its Schiff base by catalytic hydrogenation over palladium, indicating the versatility of benzyl-protected intermediates in synthesis . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of "this compound" would consist of a benzyl ether moiety and a secondary alcohol. The presence of these functional groups allows for a variety of chemical reactions. The stereochemistry of related compounds, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives, has been studied using NMR and X-ray crystallography, which could provide insights into the conformational preferences of "this compound" .
Chemical Reactions Analysis
Compounds with benzyl ether groups, such as "this compound", can undergo various chemical reactions. For example, hypervalent (tert-butylperoxy)iodanes have been used to oxidize benzyl ethers to esters at room temperature, which could be a relevant reaction for the deprotection or transformation of "this compound" . Additionally, the presence of the secondary alcohol group opens up reactions such as esterification, oxidation to ketones, and participation in nucleophilic addition reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "this compound" are not directly reported, related compounds provide some context. For instance, the ionization constants (pKa) of Mannich bases related to the structure of "this compound" suggest that protonation may occur at physiological pH, which could influence the solubility and reactivity of the compound . The physical properties such as melting point, boiling point, and solubility would be influenced by the presence of the benzyl and hydroxyl groups, affecting its behavior in different solvents and under various temperature conditions.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
3-(Benzyloxy)butan-2-ol derivatives have been synthesized from diethyl tartrate, showcasing their utility in asymmetric hydrogen transfer reductions of various ketones. These compounds, when used with Ru(II) or Ir(I) complexes, have achieved enantiomeric excesses (ee) up to 80% (Aboulaala et al., 2005).
Synthesis of Pharmaceutical Compounds
A derivative of this compound, 1-benzyloxy-3-butyn-2-ol, has been utilized in the synthesis of aromatic bisabolane sesquiterpenes. This compound, derived from (2S,3S)-4-benzyloxy-2,3-epoxybutyl chloride, has been a key intermediate in the enantiodivergent synthesis of these sesquiterpenes (Takano et al., 1989).
Membrane Development
In the field of membrane technology, benzyl-3-butylimidazolium tetrafluoroborate, a compound related to this compound, has been used in polydimethylsiloxane (PDMS) membranes. These membranes have shown increased selectivity and flux for butan-1-ol in separation processes (Kohoutová et al., 2010).
Organic Synthesis
This compound derivatives have been used in various organic synthesis processes. For example, the opening of trans-2-3-epoxy-butan-1-ol derivatives with organometallic reagents has been studied to improve yields and regioselectivity, essential for natural product synthesis (Skrydstrup et al., 1990).
Liquid-Liquid Equilibria Studies
Studies involving this compound derivatives have included the examination of liquid-liquid equilibria in systems containing ionic liquids. This research is crucial for understanding solvent interactions in various chemical processes (Domańska & Marciniak, 2007).
Synthesis of HIV Protease Inhibitors
5(S)-Benzyloxymethyl-2(5H)-furanone, a compound related to this compound, has been used in the synthesis of nonpeptidal ligands for HIV protease inhibitors. This process involved a novel stereoselective photochemical addition as a key step (Ghosh et al., 2004).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s likely that the compound interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The benzyloxy group may also play a role in the compound’s interactions with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Benzyloxy)butan-2-ol are currently unknown. It’s possible that the compound could affect pathways related to the metabolism of butanol and its derivatives .
Pharmacokinetics
Based on its structural similarity to butanol, it’s likely that the compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could impact the compound’s bioavailability and efficacy .
Result of Action
It’s possible that the compound could have effects similar to those of other butanol derivatives, which can include changes in cell membrane fluidity and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the individual’s metabolic rate and the presence of other drugs .
Eigenschaften
IUPAC Name |
3-phenylmethoxybutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAOBYESZEWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


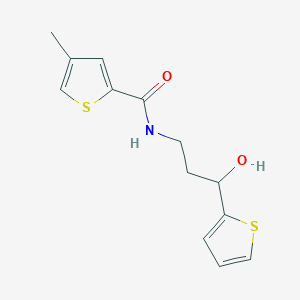
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
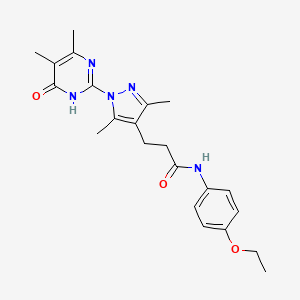
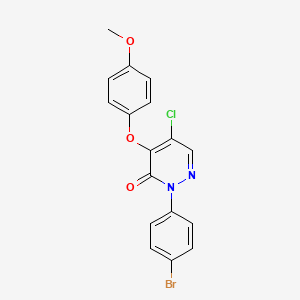

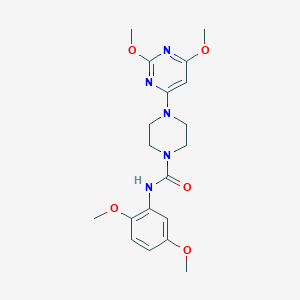
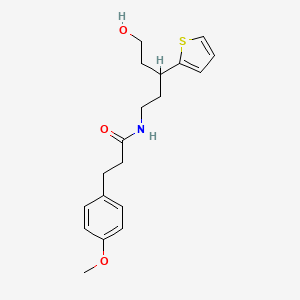
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)
